4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential as a pharmaceutical agent. This compound features a pyrazolo[3,4-d]pyrimidine core with chlorine substitutions at the 4 and 6 positions, and a methoxybenzyl group at the 1 position. Its molecular formula is with a molecular weight of 189.00 g/mol .
The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. It is synthesized through various chemical reactions, primarily involving chlorination and cyclization processes . The compound is recognized for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it relevant in cancer research and treatment .
The synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine typically occurs through a two-step process:
The structure of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The compound's structure includes a fused bicyclic system characteristic of pyrazolo[3,4-d]pyrimidines.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine can undergo several types of chemical reactions:
These reactions can yield various substituted derivatives that may possess different biological activities.
The primary mechanism of action for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in regulating the cell cycle:
The inhibition leads to cell cycle arrest at the G1 to S phase transition, thereby suppressing cancer cell proliferation .
4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is primarily utilized in medicinal chemistry for:
Research continues into its structure-activity relationships to optimize efficacy against various cancer cell lines . Additionally, it serves as an intermediate in synthesizing other pharmaceutical compounds .
This compound exemplifies the ongoing efforts in drug discovery aimed at targeting specific pathways involved in cancer progression.
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry due to its role as a bioisostere of purine nucleobases. This bicyclic nitrogen-containing heterocycle mimics the adenine ring of ATP, enabling competitive binding at the kinase hinge region. Its planar architecture facilitates π-stacking interactions within hydrophobic pockets of enzyme active sites, while multiple nitrogen atoms offer hydrogen-bonding capabilities critical for target engagement [3] [7]. The scaffold's synthetic versatility allows strategic decoration at N1, C3, C4, and C6 positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [9]. Historically, this scaffold has yielded FDA-approved kinase inhibitors such as ibrutinib (BTK inhibitor), underscoring its translational relevance in oncology and inflammatory diseases [9].
Pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum kinase inhibitory activity by exploiting conserved features of ATP-binding sites. Their mechanism typically involves:
Recent studies highlight their potency against epidermal growth factor receptor (EGFR), a validated oncology target. Compound 12b (a 4-anilino-6-hydrazinyl derivative) demonstrated IC₅₀ values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, inducing apoptosis via BAX/Bcl-2 pathway activation [1]. This exemplifies how strategic functionalization converts the core scaffold into potent therapeutic candidates.
Table 1: Kinase Inhibition Profiles of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Kinase Target | IC₅₀ (µM) | Cellular Activity |
---|---|---|---|
12b [1] | EGFRWT | 0.016 | Apoptosis induction, G2/M arrest |
12b [1] | EGFRT790M | 0.236 | 8.8-fold ↑ BAX/Bcl-2 ratio |
Ibrutinib [9] | BTK | 0.001 | FDA-approved for B-cell malignancies |
VII [1] | VEGFR-2 | 0.082 | Anti-angiogenic activity |
The 4,6-dichloro-1-(3-methoxybenzyl) variant emerged as a strategic intermediate to overcome limitations of early-generation kinase inhibitors. Its development pathway includes:
Table 2: Synthetic Routes to 4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Step | Reactants/Conditions | Function | Yield |
---|---|---|---|
1 | POCl₃/PCl₅, reflux, 4–6h | Chlorination at C4/C6 | 85–90% |
2 | 3-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | N1-Alkylation | 75–80% |
3 | Aniline/propylamine, Et₃N, ethanol, Δ | Nucleophilic substitution at C4 | 60–70% |
The 3-methoxybenzyl (3-MB) moiety at N1 confers distinct advantages in drug design:
In pyrazolo[3,4-d]pyrimidines, the 3-MB group occupies Hydrophobic Region I of the ATP-binding site. Molecular docking confirms van der Waals contacts with residues like Leu718 and Val726 in EGFR, contributing to nanomolar affinity [1]. Additionally, its steric bulk prevents off-target interactions with kinases lacking deep hydrophobic pockets, enhancing selectivity [3] [9].
Table 3: Influence of N1-Substituents on Pyrazolo[3,4-d]pyrimidine Properties
N1-Substituent | log P | EGFR IC₅₀ (µM) | Cellular Permeability |
---|---|---|---|
Phenyl | 2.1 | 0.89 | Moderate |
4-Methoxybenzyl | 2.8 | 0.42 | High |
3-Methoxybenzyl | 2.9 | 0.16 | High |
Cyclohexylmethyl | 3.5 | 0.21 | Low (efflux issues) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: